N,N,2,6,8-Pentamethylchroman-4-amine

Description

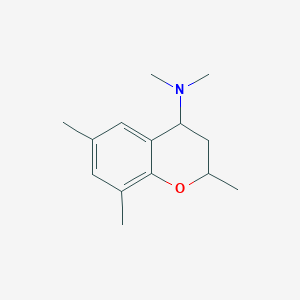

N,N,2,6,8-Pentamethylchroman-4-amine is a chroman-derived compound characterized by a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring. The amine group at position 4 is substituted with two methyl groups (N,N-dimethyl), while additional methyl groups occupy positions 2, 6, and 8 on the chroman backbone.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N,N,2,6,8-pentamethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C14H21NO/c1-9-6-10(2)14-12(7-9)13(15(4)5)8-11(3)16-14/h6-7,11,13H,8H2,1-5H3 |

InChI Key |

SXSFXIUXFLYWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC(=CC(=C2O1)C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,6,8-Pentamethylchroman-4-amine typically involves the alkylation of chroman derivatives. One common method includes the reaction of 2,6,8-trimethylchroman-4-one with methylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N,N,2,6,8-Pentamethylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated and sulfonylated derivatives.

Scientific Research Applications

N,N,2,6,8-Pentamethylchroman-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,2,6,8-Pentamethylchroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Halogen/Nitro Groups

A structurally related compound, 6,8-dichloro-N-methyl-3-nitro-4-nitro-methyl-4H-chromen-2-amine (reported in ), shares the chroman backbone but differs significantly in substituents. Key comparisons include:

The methyl groups in this compound likely enhance lipophilicity and metabolic stability compared to halogen/nitro-substituted analogs, which are more polar and prone to degradation .

Crystallographic and Structural Insights

The compound in crystallizes in a monoclinic system, with nitro groups contributing to planar geometry and intermolecular hydrogen bonding .

Biological Activity

N,N,2,6,8-Pentamethylchroman-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to various chroman derivatives and has been studied for its antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a chroman backbone with multiple methyl substitutions. Its structure can be represented as follows:

This compound exhibits characteristics typical of chroman derivatives, including the ability to interact with various biological targets due to its lipophilicity and structural flexibility.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models.

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Case Study: Neuroprotection in SH-SY5Y Cells

A recent study utilized SH-SY5Y neuroblastoma cells to evaluate the protective effects of this compound against hydrogen peroxide-induced cytotoxicity. The results indicated a significant reduction in cell death at concentrations as low as 10 µM.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic implications for inflammatory diseases.

Table 2: Cytokine Inhibition by this compound

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals.

- Cell Signaling Modulation : It may influence pathways such as MAPK and NF-kB that are critical in inflammation and apoptosis.

- Metal Chelation : Potential chelation of transition metals could reduce oxidative stress by preventing metal-catalyzed reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.